isopropyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate
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Overview
Description
PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromen-2-one core, substituted with various functional groups, including methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromen-2-one Core: This is usually achieved through a condensation reaction involving salicylaldehyde derivatives and appropriate ketones.
Substitution Reactions: Introduction of methoxy and methyl groups at specific positions on the chromen-2-one core.
Esterification: The final step involves the esterification of the chromen-2-one derivative with propan-2-yl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE
- PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-5-YL]OXY}ACETATE
Uniqueness
PROPAN-2-YL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24O7 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-9-18-17(11-16)14(3)22(23(25)30-18)15-6-8-19(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3 |
InChI Key |
RBVWMWRBOWSGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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